molecular formula C21H21N5O3S B2430554 Ethyl 2-(2-(1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamido)thiazol-4-yl)acetate CAS No. 2034257-38-8

Ethyl 2-(2-(1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamido)thiazol-4-yl)acetate

Cat. No.: B2430554
CAS No.: 2034257-38-8
M. Wt: 423.49
InChI Key: DMFHXQXZJJAKPN-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamido)thiazol-4-yl)acetate is a useful research compound. Its molecular formula is C21H21N5O3S and its molecular weight is 423.49. The purity is usually 95%.
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Biological Activity

Ethyl 2-(2-(1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamido)thiazol-4-yl)acetate is a compound of interest due to its potential therapeutic applications, particularly in the context of neurological disorders and cancer. This article reviews its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes an azetidine ring, a thiazole moiety, and a pyrimidine derivative. Its chemical formula is C19H22N4O2SC_{19}H_{22}N_4O_2S, indicating the presence of multiple functional groups that contribute to its biological properties.

Research indicates that compounds similar to this compound may act as inhibitors of specific enzymes or receptors involved in disease processes. For instance, azetidine derivatives have been studied for their ability to inhibit phosphodiesterase (PDE) enzymes, which play crucial roles in cellular signaling pathways relevant to central nervous system functions .

Anticancer Potential

The anticancer activity of similar compounds has been explored extensively. Thiazole and pyrimidine derivatives have demonstrated cytotoxic effects on cancer cell lines, likely through mechanisms involving apoptosis induction and cell cycle arrest. For instance, studies have shown that compounds with similar structural features can inhibit tumor growth in vitro and in vivo models .

Case Studies

  • PDE Inhibition : A patent describes the synthesis of azetidine derivatives that inhibit PDE10, which is implicated in various neurological disorders such as schizophrenia. The inhibition of this enzyme leads to increased levels of cyclic nucleotides, enhancing neuronal signaling pathways .
  • Antimicrobial Screening : A study on ethyl derivatives similar to the compound revealed significant antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests that the thiazole component may enhance membrane permeability or interfere with metabolic pathways in bacteria .
  • Cytotoxicity Assays : Research involving thiazole-pyrimidine hybrids demonstrated promising results against several cancer cell lines, indicating that modifications to the azetidine structure could enhance therapeutic efficacy against tumors .

Data Tables

Activity Type Tested Compounds Target Organisms/Cells Results
AntimicrobialEthyl derivativesE. coli, S. aureusSignificant inhibition observed
AnticancerThiazole-pyrimidine hybridsVarious cancer cell linesInduced apoptosis and cell cycle arrest
PDE InhibitionAzetidine derivativesNeuronal cellsIncreased cAMP levels noted

Properties

IUPAC Name

ethyl 2-[2-[[1-(6-phenylpyrimidin-4-yl)azetidine-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3S/c1-2-29-19(27)8-16-12-30-21(24-16)25-20(28)15-10-26(11-15)18-9-17(22-13-23-18)14-6-4-3-5-7-14/h3-7,9,12-13,15H,2,8,10-11H2,1H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFHXQXZJJAKPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2CN(C2)C3=NC=NC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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